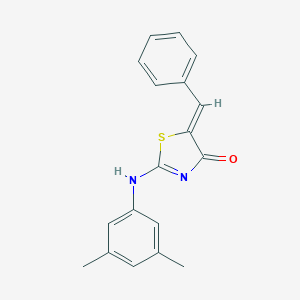![molecular formula C11H14N4OS B314303 4-[5-(ISOPROPYLSULFANYL)-1H-1,2,3,4-TETRAAZOL-1-YL]PHENYL METHYL ETHER](/img/structure/B314303.png)
4-[5-(ISOPROPYLSULFANYL)-1H-1,2,3,4-TETRAAZOL-1-YL]PHENYL METHYL ETHER
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[5-(ISOPROPYLSULFANYL)-1H-1,2,3,4-TETRAAZOL-1-YL]PHENYL METHYL ETHER is an organic compound that belongs to the class of tetrazoles. Tetrazoles are five-membered ring compounds containing four nitrogen atoms and one carbon atom. This particular compound features a methoxyphenyl group and a propan-2-ylsulfanyl group attached to the tetrazole ring, making it unique in its structure and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(ISOPROPYLSULFANYL)-1H-1,2,3,4-TETRAAZOL-1-YL]PHENYL METHYL ETHER typically involves the following steps:
Formation of the Tetrazole Ring: This can be achieved through the cyclization of an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Introduction of the Methoxyphenyl Group: This step involves the reaction of the tetrazole intermediate with 4-methoxyphenyl halide under basic conditions.
Attachment of the Propan-2-ylsulfanyl Group: This is done by reacting the intermediate with propan-2-ylthiol in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
4-[5-(ISOPROPYLSULFANYL)-1H-1,2,3,4-TETRAAZOL-1-YL]PHENYL METHYL ETHER can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-[5-(ISOPROPYLSULFANYL)-1H-1,2,3,4-TETRAAZOL-1-YL]PHENYL METHYL ETHER has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 4-[5-(ISOPROPYLSULFANYL)-1H-1,2,3,4-TETRAAZOL-1-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can interact with hydrophobic pockets in proteins, while the tetrazole ring can form hydrogen bonds with amino acid residues. The propan-2-ylsulfanyl group can undergo oxidation-reduction reactions, influencing the compound’s activity.
相似化合物的比较
Similar Compounds
1-(4-methoxyphenyl)-5-methyl-1H-tetrazole: Similar structure but with a methyl group instead of a propan-2-ylsulfanyl group.
1-(4-methoxyphenyl)-5-ethyl-1H-tetrazole: Similar structure but with an ethyl group instead of a propan-2-ylsulfanyl group.
Uniqueness
4-[5-(ISOPROPYLSULFANYL)-1H-1,2,3,4-TETRAAZOL-1-YL]PHENYL METHYL ETHER is unique due to the presence of the propan-2-ylsulfanyl group, which can undergo specific chemical reactions and interactions that other similar compounds cannot. This makes it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C11H14N4OS |
|---|---|
分子量 |
250.32 g/mol |
IUPAC 名称 |
1-(4-methoxyphenyl)-5-propan-2-ylsulfanyltetrazole |
InChI |
InChI=1S/C11H14N4OS/c1-8(2)17-11-12-13-14-15(11)9-4-6-10(16-3)7-5-9/h4-8H,1-3H3 |
InChI 键 |
WOOVBTKPDCEBJZ-UHFFFAOYSA-N |
SMILES |
CC(C)SC1=NN=NN1C2=CC=C(C=C2)OC |
规范 SMILES |
CC(C)SC1=NN=NN1C2=CC=C(C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5Z)-2-(3,5-dimethylanilino)-5-[(2-methylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B314221.png)

![(5Z)-5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-2-(3,5-dimethylanilino)-1,3-thiazol-4-one](/img/structure/B314223.png)
![(5Z)-5-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-2-(3,5-dimethylanilino)-1,3-thiazol-4-one](/img/structure/B314224.png)
![ethyl 4-[3-[(Z)-[2-(4-chloroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]-2,5-dimethylpyrrol-1-yl]benzoate](/img/structure/B314225.png)
![8-(3,5-Dichloro-4-hydroxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B314228.png)
![(14E)-14-[(2-hydroxy-3-methoxyphenyl)methylidene]-11-(4-methoxyphenyl)-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-13-one](/img/structure/B314229.png)
![10-(2-hydroxy-3-methoxybenzylidene)-7-(2-thienyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B314230.png)
![(14E)-14-[(2-hydroxy-3-methoxyphenyl)methylidene]-11-(3-methoxyphenyl)-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-13-one](/img/structure/B314234.png)
![2-({6-[(4-tert-butylbenzoyl)amino]-1,3-benzothiazol-2-yl}sulfanyl)pentanoic acid](/img/structure/B314235.png)
![Ethyl {[6-({[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)-1,3-benzothiazol-2-yl]sulfanyl}acetate](/img/structure/B314242.png)
![ethyl {[6-({[(1-benzyl-1H-tetraazol-5-yl)sulfanyl]acetyl}amino)-1,3-benzothiazol-2-yl]sulfanyl}acetate](/img/structure/B314243.png)
![methyl ({6-[({[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-1,3-benzothiazol-2-yl}sulfanyl)acetate](/img/structure/B314245.png)
![Methyl {[6-({[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)-1,3-benzothiazol-2-yl]sulfanyl}acetate](/img/structure/B314246.png)
